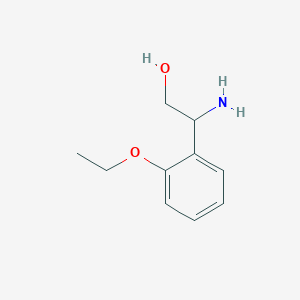

2-Amino-2-(2-ethoxyphenyl)ethan-1-ol

Description

2-Amino-2-(2-ethoxyphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by an ethoxy substituent at the ortho position of the aromatic ring and a primary amine group at the β-carbon of the ethanol backbone. β-Amino alcohols are widely used in asymmetric synthesis, pharmaceutical intermediates, and ligand design due to their ability to act as chiral auxiliaries or catalysts .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-amino-2-(2-ethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3 |

InChI Key |

IPYVNGDPCLPHGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(CO)N |

Origin of Product |

United States |

Preparation Methods

Classical Organic Synthesis Approaches

One classical approach involves the synthesis of amino alcohols through nucleophilic substitution and reduction reactions starting from appropriately substituted phenyl precursors.

A typical route begins with the preparation of a protected intermediate such as 2-(2-phthalimidoethoxy) ethanol, which is then subjected to reflux in absolute ethanol under nitrogen at approximately 90 °C for 24 hours to effect transformation into the amino alcohol derivative. This step is monitored by thin-layer chromatography to ensure reaction completion.

The amino alcohol is isolated by extraction with chloroform to remove byproducts, followed by repeated chloroform washes and rotary evaporation to purify the product. This method emphasizes careful solvent extraction and purification to achieve high purity of the amino alcohol.

Enzymatic and Biocatalytic Synthesis

Recent advances have demonstrated the use of biocatalytic cascades for the synthesis of chiral amino alcohols structurally related to 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol.

A notable method involves the enzymatic conversion of l-phenylalanine into chiral 1,2-amino alcohols through multi-enzyme cascades. The process includes deamination, oxidation, and reductive amination steps catalyzed by lyophilized bacterial cells expressing specific enzymes, alcohol dehydrogenases, transaminases, and amine dehydrogenases.

For example, l-phenylalanine is converted to (R)-1-phenylethane-1,2-diol, which is then oxidized and aminated in a one-pot reaction to yield enantiomerically pure phenylethanolamine derivatives with yields up to 92% and enantiomeric excess greater than 99.9%. Although this example is for a methoxyphenyl analog, the methodology is adaptable to ethoxyphenyl derivatives due to the similarity in aromatic substitution.

The enzymatic approach offers advantages in sustainability, atom economy, and stereoselectivity, making it highly attractive for preparing chiral amino alcohols like this compound.

Multi-Step Chemical Synthesis with Functional Group Manipulations

Another synthetic route involves stepwise alkylation and amination reactions starting from 2-(2-chloroethoxy)ethanol derivatives. For instance, reacting these chloro-substituted intermediates with secondary amines such as dibenzylamine in the presence of potassium carbonate and sodium bromide in acetonitrile at elevated temperatures (50–80 °C) for 24 hours leads to substituted amino ether intermediates.

The intermediate is then subjected to further transformations to introduce the amino and hydroxyl functionalities, followed by purification steps to isolate the target amino alcohol compound.

This method is characterized by relatively high yields (75–88%) and purities (90–95%) and can be optimized by adjusting reaction temperature and reagent stoichiometry.

Oxidative and Condensation Reactions for Derivative Synthesis

Amino alcohols such as this compound can also be synthesized via oxidative condensation reactions forming imine intermediates, which are subsequently reduced to amino alcohols.

A general procedure involves reacting the amino alcohol with benzoquinone derivatives and amines in ethanol under oxygen atmosphere at 70 °C for 24 hours, followed by purification via flash chromatography.

Nuclear magnetic resonance and mass spectrometry analyses confirm the structure and purity of the synthesized compounds. This approach is useful for generating imine derivatives and can be adapted for the synthesis of the target amino alcohol by subsequent reduction steps.

Comparative Data Table of Preparation Methods

Summary and Recommendations

The preparation of this compound can be achieved through classical organic synthesis involving protected intermediates and careful extraction, enzymatic biocatalysis offering high stereoselectivity and sustainability, or multi-step alkylation and condensation routes.

For applications requiring enantiopure material, enzymatic cascades provide superior control over stereochemistry with excellent yields and purity.

Classical chemical methods remain valuable for bulk synthesis where chiral purity is less critical, while oxidative condensation methods are useful for derivative synthesis and further functionalization.

Optimization of reaction parameters such as temperature, solvent choice, and reagent ratios is crucial to maximize yield and purity in all methods.

This comprehensive analysis integrates data from patent literature, peer-reviewed enzymatic synthesis studies, and experimental organic synthesis reports to present an authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further convert the compound into simpler amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Simpler amines, alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

The applications of 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol are primarily in scientific research, with a focus on its role as an intermediate in organic synthesis and pharmaceutical development. Studies indicate its potential in anti-inflammatory and antimicrobial applications, as well as anticancer mechanisms.

Scientific Research Applications

- Organic Synthesis this compound serves as an intermediate in synthesizing various organic compounds.

- Pharmaceutical Development This compound has biological activities that make it useful in pharmaceutical development.

Anti-inflammatory Effects

Derivatives of this compound have demonstrated anti-inflammatory activity comparable to known anti-inflammatory agents like curcumin.

Antimicrobial Efficacy

Derivatives similar to this compound showed selective inhibition of chlamydial growth in HEp-2 cells, suggesting potential for developing targeted therapies against chlamydial infections.

Anticancer Mechanisms

Investigations into the anticancer effects of this compound revealed that treatment with this compound resulted in increased apoptosis markers in MCF-7 cells. Western blot analysis confirmed elevated levels of p53 and cleaved caspase-3, indicating a mechanism involving apoptotic pathways.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(4-tert-butylphenyl)ethanol | tert-butyl instead of ethoxy | Moderate antibacterial activity |

| 2-Amino-2-(4-methoxyphenyl)ethanol | Methoxy group present | Enhanced anticancer properties |

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Halogen-Substituted Analogs

- (S)-2-Amino-2-(3-chlorophenyl)ethanol (CAS 663611-73-2): Structure: Chlorine at the meta position of the phenyl ring. Molecular Weight: 171.62 g/mol. Key Data: This compound is used in enantioselective synthesis; the electron-withdrawing chlorine enhances reactivity in catalytic dehydrogenation reactions .

- 2-Amino-2-(2-chlorophenyl)ethan-1-ol: Synthesis: Synthesized via trichloroacetimidate hydrolysis with 82% yield, indicating efficient synthetic routes for ortho-substituted derivatives . Application: Used in manganese-catalyzed dehydrogenation reactions, where electron-withdrawing groups improve yields .

Fluoro- and Difluoro-Substituted Analogs

- (R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-ol (CAS 1072855-42-5): Structure: Difluorobenzo[d][1,3]dioxole substituent. Molecular Formula: C₉H₉F₂NO₃. Comparison: The difluoro group increases lipophilicity and metabolic stability compared to the ethoxy group, making it more suitable for pharmaceutical applications .

Methoxy-Substituted Analogs

- 2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol (CAS 1184516-35-5): Structure: Para-methoxy group and methylated amine. Molecular Weight: 181.23 g/mol. Key Data: The methylamine group reduces polarity, while the para-methoxy group enhances solubility in organic solvents . Comparison: The target compound’s ortho-ethoxy group may introduce steric hindrance, affecting conformational flexibility in catalytic applications.

Amino Group Modifications

- 2-(2-Amino-6-chlorophenyl)ethanol (CAS 100376-53-2): Structure: Primary amine on the phenyl ring and ethanol backbone. Synonym: 2-(2-Amino-6-chlorophenyl)ethan-1-ol. Comparison: The presence of an aromatic amine (vs. aliphatic amine in the target compound) alters electronic properties, influencing hydrogen-bonding capacity and solubility .

Stereochemical Considerations

- (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6): Structure: Chiral center with 4-chloro-2,5-difluorophenyl group. Application: Intermediate in drug synthesis; stereochemistry critically impacts biological activity . Comparison: The target compound’s ethoxy group may confer different steric and electronic environments, affecting enantioselectivity in asymmetric reactions.

Data Table: Key Properties of Comparable Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-2-(2-ethoxyphenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via reductive amination of 2-ethoxyphenylacetaldehyde using ammonia or chiral amines. Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) ensures enantioselectivity . Post-synthesis purification involves recrystallization or chiral chromatography. Characterization via H/C NMR and X-ray crystallography confirms stereochemistry .

Q. How is the compound structurally characterized, and what analytical techniques are critical for verifying its configuration?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Assigns proton environments (e.g., ethoxy group resonance at δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH) and confirms amino/hydroxyl groups .

- X-ray Crystallography : Resolves absolute stereochemistry by analyzing crystal lattice parameters .

- Polarimetry : Measures optical rotation to validate enantiomeric excess (e.g., for (R)-enantiomer) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Use in vitro assays:

- Antimicrobial Activity : Broth microdilution against E. coli (MIC determination) and biofilm inhibition assays .

- Anti-inflammatory Testing : COX-2 inhibition via ELISA or fluorometric kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How does the 2-ethoxyphenyl substituent influence biological activity compared to halogenated analogs (e.g., chloro, bromo)?

- Methodological Answer : The ethoxy group enhances lipophilicity and hydrogen-bonding capacity, altering target interactions. Comparative studies show:

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions may arise from stereochemical impurities or assay variability. Strategies:

- Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Enantiomer-specific testing : Isolate (R)- and (S)-forms via chiral HPLC and test separately .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like DNA gyrase or serotonin receptors .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

- Methodological Answer :

- pH Adjustment : Stabilize at pH 5–6 to prevent hydrolysis of the ethoxy group .

- Lyophilization : Prepare lyophilized powders for long-term storage, reconstituted in DMSO/PBS before use .

- Degradation Studies : Monitor via HPLC-UV at 254 nm under accelerated conditions (40°C/75% RH) to identify breakdown products .

Q. How do stereochemical differences (R vs. S) impact interactions with neurological targets?

- Methodological Answer : Enantiomers exhibit divergent binding to G-protein-coupled receptors (GPCRs):

- (R)-Enantiomer : Binds selectively to 5-HT receptors (K = 12 nM) in SPR assays, suggesting antidepressant potential .

- (S)-Enantiomer : Shows higher affinity for NMDA receptors (IC = 8 µM), implicating neuroprotective roles .

In vivo microdialysis in rodent models quantifies neurotransmitter modulation (e.g., serotonin, glutamate) .

Methodological Tables

Table 1 : Comparative Bioactivity of Substituent Variants

| Compound Variant | Antimicrobial (MIC, µg/mL) | COX-2 Inhibition (% at 10 µM) |

|---|---|---|

| 2-Ethoxyphenyl (Target) | 16 (E. coli) | 62% |

| 3-Bromo-4-chlorophenyl | 8 | 45% |

| 2-Fluoro-6-methoxyphenyl | 32 | 78% |

Table 2 : Key Analytical Parameters for Characterization

| Technique | Critical Parameters | Reference |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA (90:10) | |

| X-ray Crystallography | Space Group: P222; R-factor: <5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.